2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol: Structural Properties, Synthesis, and Applications
2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol: Structural Properties, Synthesis, and Applications
Executive Summary
2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol is a specialized heterocyclic compound featuring a benzotriazole core substituted at the N2 position with an ethanol moiety[1]. This structural motif is of significant interest in both medicinal chemistry—particularly in the development of viral helicase inhibitors—and materials science, where benzotriazole derivatives serve as potent UV absorbers and corrosion inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and synthetic methodologies, culminating in a validated experimental protocol for its isolation.
Chemical Identity & Physicochemical Profiling
The unique properties of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol arise from the electron-deficient nature of the benzotriazole ring system coupled with the hydrogen-bonding capability of the terminal hydroxyl group.
Table 1: Physicochemical Properties of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol
| Property | Value / Description |
| Chemical Name | 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol |
| Synonyms | 2-(2-Hydroxyethyl)-2H-benzotriazole[1] |
| CAS Registry Number | 939-72-0[1] |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| SMILES | OCCn1nc2ccccc2n1[2] |
| Structural Class | N2-Alkylated Benzotriazole |
Structural Mechanics & Isomerization Dynamics
Benzotriazole exists as a tautomeric mixture of 1H- and 2H- forms. When subjected to standard alkylation conditions (e.g., with 2-bromoethanol), the nucleophilic attack can occur at either the N1 or N2 position[3].
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N1-Alkylation: Typically yields the thermodynamically favored 1-(2-hydroxyethyl)-1H-benzotriazole due to the preservation of the aromaticity in the adjacent benzene ring.
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N2-Alkylation: Yields the target 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol. While often the kinetic or minor product under basic conditions, the N2-isomer exhibits higher symmetry and distinct electronic properties. This symmetry is highly valuable for specific target binding, such as the inhibition of the Hepatitis C Virus (HCV) NTPase/helicase[4].
Synthetic Methodologies
The synthesis of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol requires careful control of reaction conditions to manage the N1/N2 regioselectivity[5].
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Classical Alkylation: The direct reaction of benzotriazole with 2-bromoethanol in the presence of a base (e.g., KOH) in methanol yields a mixture of N1 and N2 isomers[4]. The causality behind this mixture lies in the ambient tautomerization of the deprotonated benzotriazolide anion. The isomers must subsequently be separated via silica gel flash chromatography, exploiting their differing polarities (the N2 isomer is generally less polar due to its higher symmetry and lack of a permanent dipole moment across the triazole ring)[4].
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N2-Selective Catalysis: Recent advancements have introduced transition-metal-catalyzed N2-selective alkylation. For instance, Cobalt-catalyzed Markovnikov hydroamination or Rhodium-catalyzed pathways can direct the alkyl group exclusively to the N2 position by coordinating the transition metal to the N1/N3 atoms, sterically and electronically favoring N2 attack[6].
Tautomerization and regioselective pathways in the alkylation of benzotriazole.
Experimental Protocol: Synthesis & Isolation
The following protocol details the classical synthesis and chromatographic isolation of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol, ensuring a self-validating system where Thin-Layer Chromatography (TLC) monitoring confirms the successful separation of the N1/N2 isomers[4].
Reagents & Materials:
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1H-Benzotriazole (1.0 equiv, 10 mmol, 1.19 g)
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2-Bromoethanol (1.2 equiv, 12 mmol, 1.50 g)
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Potassium Hydroxide (KOH) (1.5 equiv, 15 mmol, 0.84 g)
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Methanol (Anhydrous, 30 mL)
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Ethyl Acetate (EtOAc) and Hexanes (for chromatography)
Step-by-Step Methodology:
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Deprotonation: Dissolve 1H-benzotriazole (1.19 g) in 30 mL of anhydrous methanol in a round-bottom flask. Add KOH (0.84 g) and stir at room temperature for 30 minutes to form the benzotriazolide anion.
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Alkylation: Add 2-bromoethanol (1.50 g) dropwise to the reaction mixture over 10 minutes[4].
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Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C for 16-24 hours. Monitor the reaction via TLC (EtOAc:Hexane 1:1). Two distinct new spots will appear, corresponding to the N1 (lower Rf) and N2 (higher Rf) isomers.
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Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol. Dilute the residue with 50 mL of distilled water and extract with Ethyl Acetate (3 x 30 mL).
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Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude isomeric mixture.
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Chromatographic Isolation: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexanes to EtOAc. The N2-isomer elutes first due to its lower polarity[4].
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Verification: Confirm the structure of the isolated N2-isomer via ¹H NMR. The causality of the structural assignment relies on the symmetric AA'BB' splitting pattern of the benzotriazole aromatic protons, which definitively distinguishes it from the asymmetric N1-isomer.
Experimental workflow for the synthesis and isolation of the N2-isomer.
Applications in Pharmacology and Materials Science
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Antiviral Pharmacophore: N2-alkylated benzotriazoles, including 2-(2-hydroxyethyl)-2H-benzotriazole derivatives, have been identified as critical scaffolds for inhibiting the NTPase/helicase of the Hepatitis C Virus (HCV)[3]. The N2-substitution pattern is causally linked to enhanced binding affinity within the helicase active site, whereas N1-substituted analogs show markedly reduced activity[4].
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Materials Science (UV Absorbers): The 2-(2H-benzotriazol-2-yl) motif is the foundational core of the "Tinuvin" class of UV absorbers. The ethanol appendage provides a functional handle for further esterification or polymerization, allowing the incorporation of the UV-absorbing benzotriazole core directly into polymer backbones to prevent photodegradation.
References
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Japan Science and Technology Agency (JST). "2-(2-Hydroxyethyl)-2H-benzotriazole (CAS: 939-72-0)". Source: JST Chemical Substance Database. URL: [Link]
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Kopańska, K., et al. "Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues—inhibitors of the NTPase/helicase of HCV and of some related viruses". Source: Bioorganic & Medicinal Chemistry / ResearchGate. URL: [Link]
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Yahata, K., Kaneko, Y., & Akai, S. "Cobalt-Catalyzed Intermolecular Markovnikov Hydroamination of Nonactivated Olefins: N2-Selective Alkylation of Benzotriazole". Source: Organic Letters / ACS Publications. URL: [Link]
Sources
- 1. 2-(2-Hydroxyethyl)-2H-benzotriazole | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. 2-(2-Hydroxyethyl)-2H-benzotriazole | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
